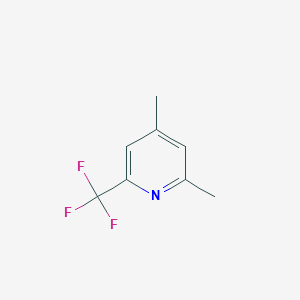
2,4-Dimethyl-6-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethyl-6-(trifluoromethyl)pyridine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, along with two methyl groups at the 2 and 4 positions. This compound is of significant interest due to its unique chemical properties and its applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-6-(trifluoromethyl)pyridine typically involves the introduction of the trifluoromethyl group onto a pyridine ring. One common method is the radical trifluoromethylation of pyridine derivatives. This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator .
Industrial Production Methods: Industrial production of this compound often employs the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of a boron reagent with a halogenated pyridine derivative. This method is favored for its mild reaction conditions and high yield .
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dimethyl-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride (NaH) and alkyl halides.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Methyl-substituted pyridines.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2,4-Dimethyl-6-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with fluorine-containing functional groups.
Industry: The compound is utilized in the development of agrochemicals and materials with enhanced properties.
Mecanismo De Acción
The mechanism by which 2,4-Dimethyl-6-(trifluoromethyl)pyridine exerts its effects is primarily through its interaction with biological targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various molecular targets, including enzymes and receptors, leading to its observed biological activities .
Comparación Con Compuestos Similares
- 2,6-Dichloro-4-(trifluoromethyl)pyridine
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 2,3,5-Trichloro-6-(trifluoromethyl)pyridine
Comparison: 2,4-Dimethyl-6-(trifluoromethyl)pyridine is unique due to the presence of both methyl and trifluoromethyl groups, which confer distinct chemical and physical properties. Compared to its analogs, this compound exhibits higher stability and reactivity, making it a valuable intermediate in various synthetic processes .
Propiedades
Fórmula molecular |
C8H8F3N |
|---|---|
Peso molecular |
175.15 g/mol |
Nombre IUPAC |
2,4-dimethyl-6-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H8F3N/c1-5-3-6(2)12-7(4-5)8(9,10)11/h3-4H,1-2H3 |
Clave InChI |
HJOVAIYWMCQBRG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=C1)C(F)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)methylamine](/img/structure/B13009997.png)

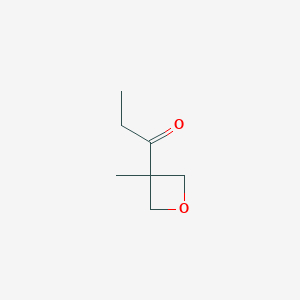
![tert-Butyl(7S,8aR)-7-aminohexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B13010015.png)
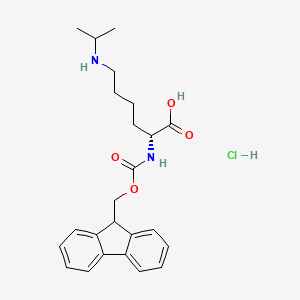
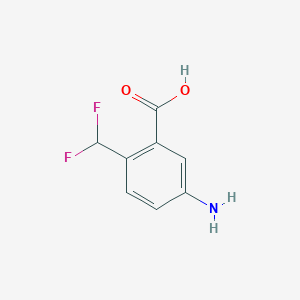
![tert-Butyl 3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B13010030.png)
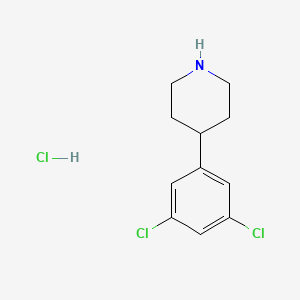
![5-Bromo-2-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13010039.png)
![Bicyclo[3.1.1]heptane-1,5-diamine](/img/structure/B13010042.png)

![tert-Butyl7,7-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B13010057.png)

![6-(Difluoromethyl)-[2,4'-bipyridin]-5-amine](/img/structure/B13010067.png)
